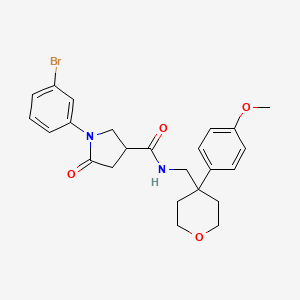

1-(3-bromophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(3-bromophenyl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27BrN2O4/c1-30-21-7-5-18(6-8-21)24(9-11-31-12-10-24)16-26-23(29)17-13-22(28)27(15-17)20-4-2-3-19(25)14-20/h2-8,14,17H,9-13,15-16H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFPMWBMYIFNKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-bromophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a complex organic molecule with potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data tables to present a comprehensive overview.

Molecular Formula

- Molecular Formula : C26H30BrN3O4

- Molecular Weight : 516.44 g/mol

Structural Features

The compound features a pyrrolidine core, which is modified with various functional groups, including a bromophenyl moiety and a methoxyphenyl group, contributing to its biological activity. The presence of the tetrahydro-pyran ring also suggests possible interactions with biological targets.

Anticancer Potential

Research indicates that compounds similar to the one exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrrolidine can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The compound may act by inhibiting specific enzymes involved in cancer cell metabolism or by inducing apoptosis in malignant cells.

- Case Studies :

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have been evaluated for their effectiveness against various pathogens:

- In vitro Testing : Antimicrobial assays against bacteria such as Staphylococcus aureus and Escherichia coli showed promising results, indicating that the compound may possess bactericidal or bacteriostatic effects .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

- Target Enzymes : It may inhibit enzymes like thioredoxin reductase, which is crucial in cancer progression and oxidative stress responses.

- Research Findings : Studies have shown that modifications in the molecular structure enhance enzyme binding affinity, leading to increased inhibitory activity .

Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for preparing 1-(3-bromophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-oxopyrrolidine-3-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step procedures:

- Step 1 : Formation of the pyrrolidinone core via cyclization of substituted β-keto esters or amides, similar to methods used for 1,4-dihydropyridines (e.g., cyclization with POCl₃ at 120°C ).

- Step 2 : Introduction of the 3-bromophenyl group via Suzuki coupling or nucleophilic aromatic substitution.

- Step 3 : Functionalization of the tetrahydro-2H-pyran moiety, where the 4-methoxyphenyl group is introduced through reductive amination or alkylation .

- Purification : Column chromatography (silica gel) and recrystallization are critical for isolating intermediates and the final compound .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing pyrrolidinone carbonyl signals at ~170 ppm and methoxy groups at ~55 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., expected [M+H]⁺ ion for C₂₄H₂₆BrN₂O₃: 493.11).

- X-ray Crystallography : Resolves stereochemistry of the tetrahydro-2H-pyran ring and confirms spatial orientation of substituents .

Q. What are the common solubility and stability challenges during experimental handling?

- Methodological Answer :

- Solubility : Limited solubility in aqueous buffers; use polar aprotic solvents (DMSO, DMF) for stock solutions.

- Stability : Susceptible to hydrolysis of the amide bond under acidic/basic conditions. Store at -20°C in inert atmospheres .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and energy barriers for key steps (e.g., cyclization or coupling reactions) .

- Reaction Path Search : Algorithms like the artificial force-induced reaction (AFIR) method identify optimal pathways, reducing trial-and-error experimentation .

- Machine Learning : Train models on existing reaction data to predict yields under varying conditions (temperature, catalyst loading) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Methodological Answer :

- Dynamic Effects Analysis : Investigate tautomerism or conformational flexibility (e.g., pyrrolidinone ring puckering) using variable-temperature NMR .

- Isotopic Labeling : Introduce ¹³C or ²H labels to trace ambiguous signals.

- Comparative Crystallography : Cross-validate with X-ray structures to rule out impurities .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the 3-bromophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to modulate electronic effects .

- Scaffold Hopping : Replace the tetrahydro-2H-pyran with a piperidine or morpholine ring to assess steric and hydrogen-bonding influences .

- Pharmacophore Mapping : Use docking simulations to identify critical interactions (e.g., hydrogen bonds with the pyrrolidinone carbonyl) .

Q. What statistical experimental designs are suitable for optimizing reaction yields?

- Methodological Answer :

- Factorial Design : Screen variables (catalyst type, solvent polarity) using a 2³ factorial matrix to identify significant factors .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., temperature vs. reaction time) to maximize yield .

- DoE Software : Tools like JMP or Minitab automate data analysis and generate predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.